2-(4-Fluoro-2-methoxyphenyl)-1,3-dioxolane
CAS No.: 773096-56-3
Cat. No.: VC11704940
Molecular Formula: C10H11FO3
Molecular Weight: 198.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 773096-56-3 |
|---|---|
| Molecular Formula | C10H11FO3 |
| Molecular Weight | 198.19 g/mol |
| IUPAC Name | 2-(4-fluoro-2-methoxyphenyl)-1,3-dioxolane |
| Standard InChI | InChI=1S/C10H11FO3/c1-12-9-6-7(11)2-3-8(9)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 |
| Standard InChI Key | INTVVLGHPXFZPF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)F)C2OCCO2 |
| Canonical SMILES | COC1=C(C=CC(=C1)F)C2OCCO2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
2-(4-Fluoro-2-methoxyphenyl)-1,3-dioxolane belongs to the dioxolane class of heterocyclic compounds, characterized by a five-membered ring containing two oxygen atoms. The phenyl ring at the 2-position is substituted with a methoxy group (-OCH₃) at the 2-position and a fluorine atom at the 4-position. The IUPAC name, 2-(4-fluoro-2-methoxyphenyl)-1,3-dioxolane, reflects this substitution pattern.
The compound’s SMILES notation (COC1=C(C=CC(=C1)F)C2OCCO2) and InChIKey (INTVVLGHPXFZPF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic properties. While the dioxolane ring introduces conformational flexibility, the planar phenyl ring and electron-withdrawing fluorine substituent influence its reactivity in nucleophilic and electrophilic reactions.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 198.19 g/mol |
| Molecular Formula | C₁₀H₁₁FO₃ |
| XLogP3 | 1.7 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
The compound’s moderate lipophilicity (XLogP3 ≈ 1.7) suggests solubility in polar aprotic solvents like dichloromethane or tetrahydrofuran, though experimental solubility data remain limited. The fluorine atom enhances metabolic stability, while the methoxy group contributes to electron-donating effects, modulating aromatic electrophilic substitution patterns.
Synthesis and Preparation
Conventional Acid-Catalyzed Cyclization
The synthesis of 2-(4-fluoro-2-methoxyphenyl)-1,3-dioxolane typically follows a dioxolane formation strategy involving the reaction of a carbonyl precursor with ethylene glycol. For example, 4-fluoro-2-methoxybenzaldehyde may undergo acid-catalyzed cyclization with ethylene glycol to yield the target compound:
This method employs catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., BF₃·OEt₂) under reflux conditions. Yields depend on the removal of water via azeotropic distillation or molecular sieves.
Microwave-Assisted Cross-Coupling
Recent advances utilize 2-(4-fluoro-2-methoxyphenyl)-1,3-dioxolane as a boronate ester precursor in Suzuki-Miyaura couplings. Ambeed Pharmaceuticals reports a protocol where 2-(4-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reacts with 6-chloro-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine under microwave irradiation :
This method highlights the compound’s role in constructing biaryl systems for drug discovery.
Applications in Organic Synthesis
Protecting Group Strategies
The 1,3-dioxolane moiety serves as a protective group for aldehydes and ketones, enabling selective transformations of other functional groups. For instance, in the synthesis of MEK inhibitors described in EP2462111B1, dioxolane-protected intermediates are critical for preserving aldehyde reactivity during sulfonylation and cyclopropanation steps . Deprotection under acidic conditions (e.g., HCl/THF) regenerates the carbonyl group without side reactions .
Pharmaceutical Intermediates
The compound’s fluorinated aromatic system is integral to bioactive molecules. Patent EP2462111B1 discloses its use in preparing (R)- and (S)-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide, a MEK inhibitor . Key steps include:
-
Coupling: Dioxolane-protected sulfonyl chlorides react with diarylamines.
-
Cyclopropanation: Diiodomethane and diethyl zinc mediate ring closure.
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Chiral Resolution: HPLC on CHIRALPAK AD-H columns separates enantiomers .
Research Findings and Future Directions
Stability and Reactivity Studies
While systematic studies on 2-(4-fluoro-2-methoxyphenyl)-1,3-dioxolane are scarce, analogous dioxolanes exhibit acid-sensitive ring-opening. This property is exploited in prodrug design, where enzymatic or hydrolytic cleavage releases active agents. Computational modeling (e.g., DFT calculations) could predict sites for electrophilic attack, guiding derivatization efforts.
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